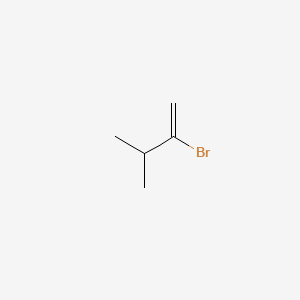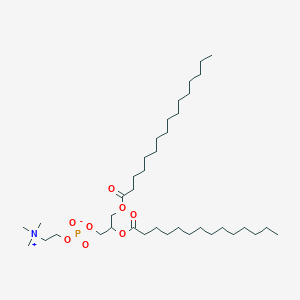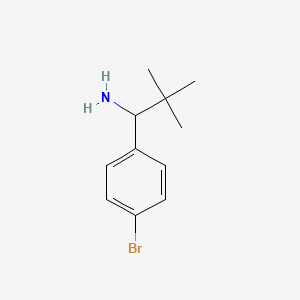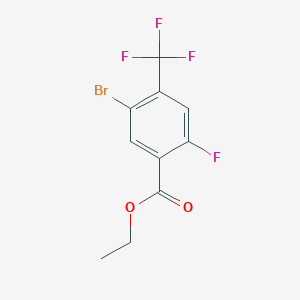
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a biphenyl group at the para position of the phenylalanine side chain, and the D-enantiomer of phenylalanine. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine typically involves the following steps:
-
Protection of the Amino Group: : The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Introduction of the Biphenyl Group: : The protected D-phenylalanine is then subjected to a Friedel-Crafts acylation reaction with biphenyl-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the biphenyl group at the para position of the phenylalanine side chain.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine can undergo various chemical reactions, including:
-
Deprotection: : The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
-
Coupling Reactions: : The free amine can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
-
Substitution Reactions: : The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 4-(biphenyl-4-yl)-D-phenylalanine.
Coupling: Peptides containing the this compound residue.
Substitution: Functionalized derivatives of this compound.
科学的研究の応用
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine has several applications in scientific research:
-
Peptide Synthesis: : It is used as a building block in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
-
Medicinal Chemistry: : The compound is utilized in the design of novel therapeutic agents, particularly those targeting protein-protein interactions.
-
Biological Studies: : It serves as a probe in studying the structure-activity relationships of peptides and proteins.
-
Industrial Applications: : The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
作用機序
The mechanism of action of N-Boc-4-(biphenyl-4-yl)-D-phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. In medicinal chemistry, its biphenyl group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Boc-4-(biphenyl-4-yl)-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities and properties.
N-Boc-4-(phenyl)-D-phenylalanine: Lacks the biphenyl group, which can affect its hydrophobic interactions and overall activity.
N-Boc-4-(biphenyl-4-yl)-glycine: A simpler analog with a glycine backbone instead of phenylalanine.
Uniqueness
N-Boc-4-(biphenyl-4-yl)-D-phenylalanine is unique due to the presence of both the Boc protecting group and the biphenyl moiety. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
特性
分子式 |
C26H27NO4 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4-phenylphenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H27NO4/c1-26(2,3)31-25(30)27-23(24(28)29)17-18-9-11-20(12-10-18)22-15-13-21(14-16-22)19-7-5-4-6-8-19/h4-16,23H,17H2,1-3H3,(H,27,30)(H,28,29) |
InChIキー |
WXSMGQQZLOTUHH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)




![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
